molecular formula C22H26N2O3 B2986413 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 329079-61-0

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid

Cat. No. B2986413
CAS RN: 329079-61-0
M. Wt: 366.461
InChI Key: BHJHOTSPGBKCNQ-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid (BMPOBA), also known as (2S,4S)-4-(4-methylphenyl)-2-(4-benzylpiperazin-1-yl)butanoic acid, is a compound of interest to scientists due to its potential applications in scientific research. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Transformation

Research has explored the synthesis of derivatives and the transformation of compounds related to 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid. For instance, studies have detailed the synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid, followed by reactions with hydrazines to yield various derivatives, showcasing the compound's versatility in organic synthesis (Urška Bratušek et al., 1998). Another study focused on transforming methyl 2-benzoylamino-2-oxobutanoate with aromatic amines, leading to a mixture of oxazolo[4,5-c]quinoline derivatives, indicating the compound's potential in heterocyclic chemistry (B. Stanovnik et al., 2003).

Interaction with Other Compounds

Studies on the interaction of related 4-oxobutanoic acids with different reagents have provided insights into their chemical behavior and potential applications. For example, the reaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol has been examined, leading to the formation of compounds with potential relevance in materials science and pharmacology (Olga A. Amalʼchieva et al., 2022).

Novel Synthesis and Applications

Innovative synthesis methods and the exploration of new applications are significant areas of research for compounds related to 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid. A study presented the novel synthesis of a surfactant with a benzene ring using a copper catalyst cross-coupling reaction, demonstrating the compound's potential in surfactant and detergent industries (Minggui Chen et al., 2013).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-17-7-9-19(10-8-17)21(25)15-20(22(26)27)24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJHOTSPGBKCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid

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